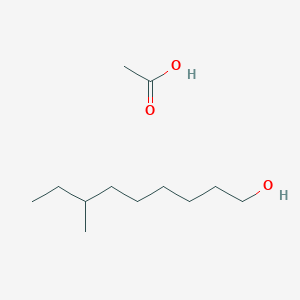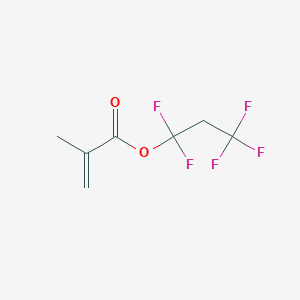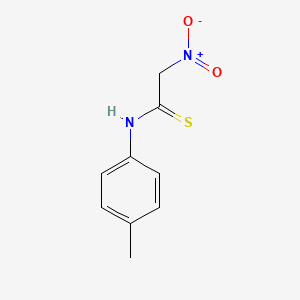![molecular formula C10H12N2O8 B14415235 2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 83257-94-7](/img/structure/B14415235.png)
2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) is a chemical compound characterized by its unique structure, which includes two nitro groups attached to a phenylene ring, connected via ether linkages to ethan-1-ol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) typically involves the nitration of a phenylene derivative followed by etherification with ethan-1-ol. The reaction conditions often require the use of strong acids, such as sulfuric acid, to facilitate the nitration process. The etherification step may involve the use of catalysts to promote the formation of the ether bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the activity of target molecules. The ether linkages provide structural stability, allowing the compound to interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
- 2,2’-[(5,5’- (1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides
Uniqueness
2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) is unique due to the presence of both nitro groups and ether linkages, which confer distinct chemical reactivity and stability. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
83257-94-7 |
|---|---|
Molecular Formula |
C10H12N2O8 |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)-3,5-dinitrophenoxy]ethanol |
InChI |
InChI=1S/C10H12N2O8/c13-1-3-19-9-6-7(11(15)16)5-8(12(17)18)10(9)20-4-2-14/h5-6,13-14H,1-4H2 |
InChI Key |
KAPNPRDCACYGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OCCO)OCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
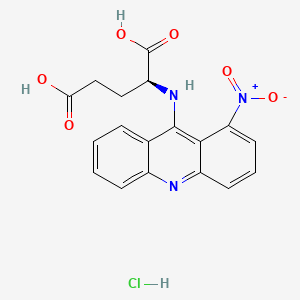
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
silane](/img/structure/B14415168.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
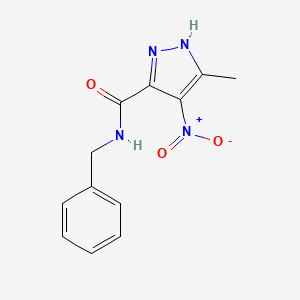
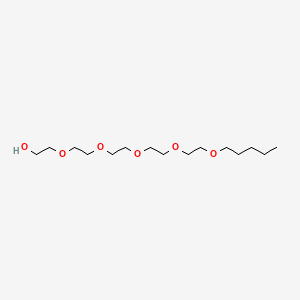

silane](/img/structure/B14415188.png)
![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)
![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)
